地氟可的松
概述
描述
科学研究应用
地氟氢可的松具有多种科学研究应用,包括:
化学: 用作模型化合物,用于研究氟化对类固醇活性及稳定性的影响。
生物学: 研究其对与炎症相关的细胞信号通路和基因表达的影响。
医学: 广泛用于临床研究,以开发治疗炎症性皮肤病和其他对皮质类固醇有反应的疾病的新疗法。
工业: 用于配制局部乳膏和软膏以用于治疗。
作用机制
地氟氢可的松通过诱导脂皮质的产生来发挥作用,脂皮质是磷脂酶 A2 抑制蛋白 . 这种抑制阻止了花生四烯酸的释放,花生四烯酸是炎症介质(如前列腺素和白三烯)的前体 . 通过减少这些介质的形成和活性,地氟氢可的松有效地减少了炎症和相关的症状 .
类似化合物:
氟米松: 另一种具有类似抗炎特性的皮质类固醇。
倍他米松: 以其强效的抗炎和免疫抑制作用而闻名。
氢化可的松: 一种常用的皮质类固醇,用于轻度至中度炎症。
地氟氢可的松的独特性: 地氟氢可的松因其高效力和特定的氟化模式而独一无二,与其他皮质类固醇相比,它增强了其抗炎活性及稳定性 . 它能够迅速缓解症状,且副作用最小,使其成为治疗严重炎症性皮肤病的首选 .
安全和危害
未来方向
While specific future directions for Diflucortolone are not mentioned in the search results, it’s worth noting that corticosteroids like Diflucortolone continue to be a focus of research for their potent anti-inflammatory effects. For instance, a case report highlighted a situation where Diflucortolone was used beyond the prescribed period, leading to Cushing syndrome . This underscores the importance of using such potent medications judiciously and under proper medical supervision.
Relevant Papers Several papers were found related to Diflucortolone. One paper reported on the Asian experience with Diflucortolone valerate, confirming its pronounced clinical efficacy with a low incidence of side effects . Another paper reported a case of Cushing syndrome following the use of Diflucortolone beyond the prescribed period . Yet another paper reported a case of bacterial superinfection following the use of Diflucortolone .
生化分析
Biochemical Properties
Diflucortolone interacts with various enzymes and proteins in the body, primarily those involved in the inflammatory response .
Cellular Effects
Diflucortolone has a profound effect on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . This modulation results in a decrease in the production of inflammatory mediators, thereby reducing inflammation and itching .
Molecular Mechanism
The molecular mechanism of action of Diflucortolone involves binding to glucocorticoid receptors in the cytoplasm . Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to glucocorticoid response elements in the DNA and modulates gene expression . This results in changes in the production of various proteins, including those involved in the inflammatory response .
Temporal Effects in Laboratory Settings
The effects of Diflucortolone change over time in laboratory settings. The metabolism of Diflucortolone is done in the liver where it is very rapidly degraded . After 5 minutes of administration of Diflucortolone in a dose of 1mg, there is a concentration of intact Diflucortolone in plasma of 6-8 ng/ml .
Metabolic Pathways
Diflucortolone is involved in several metabolic pathways. It is metabolized in the liver, where it is rapidly degraded . The major metabolite identified in the analysis is 11-keto-diflucortolone .
Transport and Distribution
Diflucortolone is transported and distributed within cells and tissues via the bloodstream . It is lipophilic, allowing it to easily cross cell membranes and accumulate in target tissues .
Subcellular Localization
Diflucortolone, upon entering the cell, primarily localizes in the cytoplasm where it binds to glucocorticoid receptors . The receptor-ligand complex then translocates to the nucleus, influencing gene expression .
准备方法
合成路线和反应条件: 地氟氢可的松的合成涉及多个步骤,从合适的类固醇前体开始。该过程通常包括在受控条件下进行氟化、羟基化和酯化反应。合成路线和反应条件的具体细节是专有的,可能因制造商而异。
工业生产方法: 地氟氢可的松的工业生产遵循良好生产规范 (GMP),以确保最终产品的质量和纯度。该过程涉及使用优化的反应条件、纯化步骤和质量控制措施进行大规模合成,以符合监管标准。
化学反应分析
反应类型: 地氟氢可的松经历各种化学反应,包括:
氧化: 将羟基转化为酮。
还原: 将酮还原为羟基。
取代: 在类固醇主链的特定位置引入氟原子。
常见试剂和条件:
氧化: 在酸性条件下使用三氧化铬 (CrO3) 或吡啶氯铬酸 (PCC) 等试剂。
还原: 在无水条件下使用硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 等试剂。
取代: 使用二乙基氨基硫三氟化物 (DAST) 或 Selectfluor 等氟化试剂。
形成的主要产物: 从这些反应中形成的主要产物包括地氟氢可的松的各种氟化和羟基化衍生物,这些衍生物可能具有不同的药理特性。
相似化合物的比较
Flumethasone: Another corticosteroid with similar anti-inflammatory properties.
Betamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.
Hydrocortisone: A commonly used corticosteroid for mild to moderate inflammatory conditions.
Uniqueness of Difluocortolone: Difluocortolone is unique due to its high potency and specific fluorination pattern, which enhances its anti-inflammatory activity and stability compared to other corticosteroids . Its ability to provide rapid relief from symptoms with minimal side effects makes it a preferred choice for treating severe inflammatory skin disorders .
属性
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28F2O4/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-21(15,3)22(14,24)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,11,13-14,16,18-19,25,28H,6,8-10H2,1-3H3/t11-,13+,14+,16+,18+,19-,20+,21+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPWIDANBSLJPC-RFPWEZLHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)O)F)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50180705 | |
Record name | Diflucortolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
534ºC at 760 mmHg | |
Record name | Difluocortolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09095 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Diflucortolone performs its action by the induction of lipocortins which are phospholipase A2 inhibitory proteins and sequentially inhibiting the release of arachidonic acid. The absence of arachidonic acid translates to the inhibition of the formation, release and activity of endogenous chemical inflammatory mediators. Another mechanism of action is the transrepression in which diflucortolone binds to the glucocorticoid receptor which induces its migration to the nucleus where it stimulates the transcription of anti-inflammatory genes like tyrosine aminotransferase, phophoenolpyruvate carboxykinase, IL-10, etc. and suppress the expression of proinflammatory genes like cytokines, growth factors, adhesion molecules, etc. | |
Record name | Difluocortolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09095 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
2607-06-9 | |
Record name | Diflucortolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2607-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diflucortolone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002607069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Difluocortolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09095 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Diflucortolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diflucortolone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.203 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIFLUCORTOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K253365DXI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
220ºC | |
Record name | Difluocortolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09095 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of diflucortolone?
A: Diflucortolone valerate, the valerate ester of diflucortolone, is a potent glucocorticoid that exhibits strong topical and systemic anti-inflammatory activity. [, ] While its exact mechanism is complex and not fully elucidated, it is believed to act similarly to other glucocorticoids by binding to specific glucocorticoid receptors in the cytoplasm. [, ] This interaction subsequently modulates gene expression, leading to a decrease in the synthesis of inflammatory mediators like prostaglandins and leukotrienes and an increase in the production of anti-inflammatory proteins. [, ]
Q2: What are the downstream effects of diflucortolone binding to glucocorticoid receptors?
A2: Binding of diflucortolone valerate to glucocorticoid receptors primarily leads to the suppression of inflammatory responses. This includes:
- Reduced inflammation: Diflucortolone valerate effectively reduces erythema, swelling, and itching associated with various dermatoses. [, , , , , , , , , , ]
- Decreased immune cell activity: Diflucortolone valerate can suppress the activity of immune cells involved in the inflammatory process, like lymphocytes and macrophages. [, ]
- Inhibition of inflammatory mediator production: By influencing gene expression, diflucortolone valerate decreases the production of inflammatory chemicals such as prostaglandins and leukotrienes. []
Q3: What is the molecular formula, weight, and spectroscopic data for diflucortolone valerate?
A3:
- Spectroscopic Data:
Q4: How is diflucortolone valerate metabolized in the body?
A: Diflucortolone valerate is rapidly metabolized, primarily through hydrolysis of the valerate ester to form diflucortolone. [] This process occurs in various tissues, including the skin. [] Further metabolic pathways involve conjugation with glucuronide and sulfate groups to generate water-soluble metabolites, which are then excreted in urine and feces. [, ]
Q5: What skin conditions has diflucortolone valerate been studied for?
A5: Diflucortolone valerate has been investigated for its effectiveness in treating various dermatoses, including:
- Eczema and Atopic Dermatitis: Studies demonstrated good efficacy in treating both children and adults, with particularly strong results in pediatric atopic dermatitis. [, ]
- Psoriasis: Diflucortolone valerate, particularly in ointment form, showed effectiveness in treating psoriasis, with similar potency to clobetasol propionate. [, , ]
- Tinea Infections: Diflucortolone valerate, often in combination with antifungal agents like isoconazole nitrate, proved effective in treating various tinea infections, including tinea corporis, tinea cruris, and tinea pedis. [, , , ]
- Inflammatory Skin Conditions: Diflucortolone valerate demonstrated efficacy in treating inflammatory skin conditions, such as intertrigo and postscabies prurigo. [, , ]
Q6: What formulations of diflucortolone valerate are available?
A: Diflucortolone valerate is available in various topical formulations, including creams, ointments, and fatty ointments. [, , , , , ] The choice of formulation can impact its efficacy and percutaneous absorption. [, , ]
Q7: What analytical methods are used to quantify diflucortolone valerate in pharmaceutical preparations?
A: High-performance liquid chromatography (HPLC) is a commonly employed technique for quantifying diflucortolone valerate in pharmaceutical formulations. [, ] This method provides accurate and precise measurements, allowing for the determination of drug content and stability in creams and other topical preparations. [, ] UV spectrophotometry, particularly in combination with chemometric techniques like principal component regression, offers an alternative approach for quantifying diflucortolone valerate. []
Q8: Are there any novel drug delivery systems being explored for diflucortolone valerate?
A: Recent research explored the potential of nanostructured lipid carriers (NLCs) as a novel delivery system for diflucortolone valerate. [] These NLCs demonstrated promising results in enhancing drug deposition in the skin while potentially minimizing systemic absorption. []
Q9: What are some future research directions for diflucortolone valerate?
A9: Future research could focus on:
- Optimizing NLC formulations: Further research can optimize NLC formulations for improved drug loading, stability, and targeted delivery of diflucortolone valerate to specific skin layers. []
- Investigating combination therapies: Exploring the efficacy and safety of diflucortolone valerate in combination with other topical agents for treating specific dermatoses could be beneficial. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。